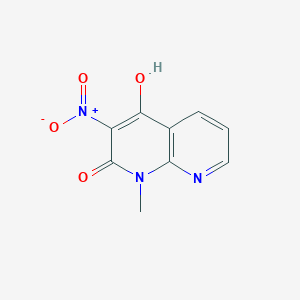
4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of a nitro group to a naphthyridine precursor.
Methylation: Addition of a methyl group to the nitrogen atom.
Hydroxylation: Introduction of a hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-methyl-3-nitroquinoline
- 4-Hydroxy-1-methyl-3-nitropyridine
Uniqueness
4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one may have unique properties such as specific binding affinities, reactivity, or biological activity that distinguish it from similar compounds.
Properties
CAS No. |
63135-30-8 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7N3O4/c1-11-8-5(3-2-4-10-8)7(13)6(9(11)14)12(15)16/h2-4,13H,1H3 |
InChI Key |
QHKFZZRBKMFSAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=C(C1=O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


